Ethyl 3-hydroxyazetidine-3-carboxylate

Description

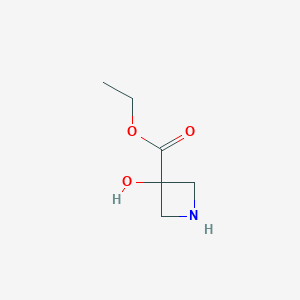

Ethyl 3-hydroxyazetidine-3-carboxylate (hypothetical structure inferred from nomenclature) is a four-membered azetidine ring derivative featuring a hydroxyl (-OH) and an ethyl ester (-COOEt) group at the 3-position. Key inferred characteristics include:

- Molecular formula: Likely C₆H₁₁NO₃ (based on comparison with methyl analogs like Mthis compound hydrochloride, C₅H₁₀ClNO₃ ).

- Functional groups: Azetidine ring, hydroxyl, and ethyl ester moieties.

- Potential applications: Intermediate in medicinal chemistry, ligand synthesis, or agrochemical research, similar to other azetidine derivatives .

Properties

IUPAC Name |

ethyl 3-hydroxyazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-10-5(8)6(9)3-7-4-6/h7,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLXBQGFROHXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxyazetidine-3-carboxylate typically involves the cyclization of suitable precursors. One common method is the photochemical flow synthesis, which utilizes a Norrish-Yang cyclization reaction. This method involves the photochemical excitation of an acyclic 2-amino ketone precursor, leading to the formation of the azetidine ring .

Industrial Production Methods: Industrial production of this compound often employs green and cost-effective synthetic methods. These methods focus on using commercially available and low-cost starting materials, along with environmentally friendly reaction conditions. For example, the use of microchannel reactors for green oxidation reactions has been explored for the large-scale production of similar azetidine derivatives .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxyazetidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce primary alcohols.

Scientific Research Applications

Ethyl 3-hydroxyazetidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds and peptidomimetics.

Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyazetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an amino acid surrogate, mimicking the structure and function of natural amino acids in biological systems. This allows it to participate in various biochemical pathways, including enzyme catalysis and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural differences between Ethyl 3-hydroxyazetidine-3-carboxylate and its analogs:

*Inferred structure due to lack of direct evidence.

Key Observations:

- Substituent Effects: The presence of a hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like Ethyl 3-methylazetidine-3-carboxylate .

- Salt Forms : Hydrochloride salts (e.g., Mthis compound HCl ) improve solubility for pharmaceutical applications.

- Heterocycle Variations : Ethyl isoxazole-3-carboxylate demonstrates how heterocycle substitution (isoxazole vs. azetidine) alters electronic properties and biological activity.

Physicochemical and Reactivity Comparisons

Table: Physicochemical Properties of Selected Analogs

Reactivity Insights:

- Ester Stability: this compound’s hydroxyl group may accelerate ester hydrolysis under acidic/basic conditions compared to non-hydroxylated analogs .

- Salt Advantages : Hydrochloride salts (e.g., ) mitigate hydrolysis, making them preferable for storage and synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-hydroxyazetidine-3-carboxylate, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursors like ethyl aroylacetates under controlled conditions. For example, similar azetidine derivatives are synthesized using nucleophilic substitution or condensation reactions, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., THF or DCM) to minimize side reactions . Catalysts like triethylamine may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, flame-retardant lab coats) and ensure adequate ventilation (fume hoods). Conduct risk assessments for spills or exposure, referencing SDS guidelines for azetidine derivatives . Dispose of waste via authorized hazardous waste services, adhering to local regulations. Store in airtight containers at –20°C to prevent degradation .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Structural confirmation involves:

- NMR : H and C NMR to identify protons (e.g., hydroxy group at δ 3–5 ppm) and carbonyl carbons (δ 160–170 ppm) .

- IR Spectroscopy : Detect O–H (3200–3600 cm) and ester C=O (1700–1750 cm) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 159.18 g/mol for a related compound) . Cross-validate with literature data to resolve ambiguities .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in stereoselective steps?

- Methodological Answer : Optimize solvent polarity (e.g., switch from THF to DMF for better solubility) and employ chiral catalysts (e.g., BINOL-derived ligands) to enhance stereoselectivity . Monitor reaction progress via TLC or in situ FTIR. Use design of experiments (DoE) to evaluate factors like temperature, pH, and catalyst loading . For scale-up, apply continuous flow chemistry to improve heat/mass transfer .

Q. How should researchers reconcile conflicting spectroscopic data (e.g., unexpected H NMR peaks) for this compound?

- Methodological Answer :

Reproduce Experiments : Confirm purity via HPLC and repeat spectroscopy under standardized conditions .

Alternative Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks or X-ray crystallography for absolute configuration (if crystalline) .

Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

Literature Cross-Check : Identify reported isomers or degradation products (e.g., lactam formation under acidic conditions) .

Q. What strategies enable selective functionalization of this compound for SAR studies?

- Methodological Answer :

- Hydroxy Group Modification : Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before introducing substituents via Mitsunobu or SN2 reactions .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid using LiOH/HO–THF, enabling amide coupling (e.g., EDC/HOBt) .

- Ring Functionalization : Employ transition-metal catalysis (Pd or Cu) for C–H activation at the azetidine ring, enabling aryl or alkyl group introduction . Validate regioselectivity via NOESY or X-ray analysis .

Data Presentation and Analysis Guidelines

- Statistical Rigor : Apply ANOVA or t-tests to compare synthetic yields across conditions, reporting p-values and confidence intervals .

- Visualization : Use JMP or OriginPro for dose-response curves (if applicable) and ChemDraw for reaction mechanisms.

- Reproducibility : Archive raw spectra and chromatograms in Supplementary Information, citing protocols from CAS Common Chemistry or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.